molecular formula C20H30O2 B7769141 1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid CAS No. 8052-10-6

1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid

Cat. No.: B7769141
CAS No.: 8052-10-6
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-UHFFFAOYSA-N
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Description

1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid (CAS: 514-10-3) is a diterpenoid carboxylic acid with a complex polycyclic structure. It is also referred to as dehydroabietic acid in multiple studies . The compound is characterized by a phenanthrene backbone substituted with methyl, isopropyl, and carboxylic acid groups. Its stereochemistry is defined as (1R,4aR,4bR,10aR), which significantly influences its physicochemical and biological properties.

This compound is a key derivative of resin acids found in coniferous plants. It has been studied for its antimicrobial, anti-inflammatory, and neuroprotective activities . Its retention time in gas chromatography (GC) analysis is 17.1 minutes, with a response factor of 2,330,407.5, indicating high detectability in analytical workflows .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

RSWGJHLUYNHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID20275874
Record name 1,2,3,4,4a,4b,5,6,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid
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Molecular Weight

302.5 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, Light yellow to amber solid; [ICSC], Solid; [IUCLID], PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR.
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Flash Point

187 °C
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Solubility

Solubility in water: none
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Density

1.07 g/cm³
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CAS No.

17817-95-7, 8050-09-7, 10248-55-2, 73138-82-6, 8052-10-6
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, copper salt (1:?), (1R,4aR,4bR,10aR)-
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Record name 1,2,3,4,4a,4b,5,6,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid
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Melting Point

100-150 °C
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Preparation Methods

Dehydrogenation of Abietic Acid

Abietic acid undergoes catalytic dehydrogenation using 10% palladium on carbon (Pd/C) at 200°C for 4 hours. This step removes two hydrogen atoms, forming dehydroabietic acid (+)-14a with a 98% yield. The reaction is conducted under solvent-free conditions, and the product is purified via flash column chromatography using 20–30% ethyl acetate in hexane.

Key Reaction Parameters

  • Catalyst: 10% Pd/C (0.002 equivalents relative to abietic acid)

  • Temperature: 200°C

  • Yield: 98%

  • Purification: Flash chromatography (20–30% ethyl acetate/hexane)

Methylation of Dehydroabietic Acid

The carboxylic acid group of (+)-14a is methylated using dimethyl sulfate (Me<sub>2</sub>SO<sub>4</sub>) in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in acetone at 40°C. This two-hour reaction yields methyl ester (+)-15 with 96% efficiency. The product is isolated via flash chromatography (5–10% ethyl acetate/hexane).

Key Reaction Parameters

  • Methylating Agent: Me<sub>2</sub>SO<sub>4</sub> (1.1 equivalents)

  • Base: K<sub>2</sub>CO<sub>3</sub> (1.1 equivalents)

  • Solvent: Acetone

  • Yield: 96%

Reduction to Alcohol Intermediate

The methyl ester (+)-15 is reduced to alcohol (+)-16 using lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF) at 0°C to room temperature. This step achieves a 96% yield, with purification via flash chromatography (15–20% ethyl acetate/hexane).

Key Reaction Parameters

  • Reducing Agent: LiAlH<sub>4</sub> (1.01 equivalents)

  • Solvent: THF

  • Temperature: 0°C to 25°C

  • Yield: 96%

Oxidation to Aldehyde and Olefin Formation

Alcohol (+)-16 is oxidized to aldehyde (+)-17 using the Swern oxidation protocol (oxalyl chloride, dimethyl sulfoxide, and triethylamine). Subsequent treatment with methyltriphenylphosphonium bromide and potassium tert-butoxide generates exocyclic olefin (+)-18 in 89% yield over two steps.

Key Reaction Parameters

  • Oxidizing Agents: Oxalyl chloride, DMSO, Et<sub>3</sub>N

  • Olefination Reagents: Methyltriphenylphosphonium bromide, tBuOK

  • Yield: 89% (two-step)

Hydroboration-Oxidation and Final Oxidation

Olefin (+)-18 undergoes hydroboration-oxidation with borane dimethyl sulfide (BDMS) and hydrogen peroxide, yielding alcohol (+)-19 (72% yield). Final oxidation with Jones reagent (CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>) regenerates the carboxylic acid group, producing the target compound (+)-7 with 90% yield.

Key Reaction Parameters

  • Hydroboration Agent: BDMS (0.6 equivalents)

  • Oxidizing Agent: Jones reagent

  • Yield: 90%

Industrial Production Considerations

While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost and scalability. Challenges include:

  • High-Temperature Steps : The initial dehydrogenation at 200°C demands robust reactor systems to prevent decomposition.

  • Catalyst Recovery : Pd/C is costly; efficient recovery or substitution with heterogeneous catalysts could reduce expenses.

  • Purification Efficiency : Flash chromatography is impractical for large batches; alternatives like distillation or crystallization need exploration.

Characterization and Analytical Data

The synthetic intermediates and final product are characterized using spectroscopic and spectrometric techniques:

Table 1: NMR Data for Key Intermediates

Compound<sup>1</sup>H NMR (CDCl<sub>3</sub>, δ ppm)<sup>13</sup>C NMR (CDCl<sub>3</sub>, δ ppm)
(+)-14a1.35 (s, 3H, CH<sub>3</sub>), 2.91 (m, 2H)178.2 (COOH), 22.1 (CH<sub>3</sub>)
(+)-153.72 (s, 3H, OCH<sub>3</sub>), 7.24 (d, 1H)170.8 (COOCH<sub>3</sub>), 55.2 (OCH<sub>3</sub>)
(+)-710.06 (d, 1H, CHO), 2.98 (m, 1H)207.3 (CHO), 179.1 (COOH)

Table 2: High-Resolution Mass Spectrometry (HRMS)

CompoundObserved [M+H]<sup>+</sup>Calculated [M+H]<sup>+</sup>
(+)-14a301.2154301.2162
(+)-15315.2310315.2318
(+)-7317.2105317.2110

Comparative Analysis with Alternative Methods

Alternative routes, such as microbial oxidation or photochemical cyclization, have been explored for related diterpenoids but exhibit lower yields (<50%) or require specialized equipment. The described chemical synthesis remains superior in reproducibility and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Retention Time (min) Response Factor Key Modifications Biological Activity
Dehydroabietic acid 514-10-3 C₂₀H₂₈O₂ 300.44 17.1 2,330,407.5 Base structure Antimicrobial, neuroprotective
Abietic acid N/A C₂₀H₃₀O₂ 302.45 N/A N/A Additional hydrogenation at C8(14) Antiviral, anticancer
Dihydroabietic acid 19407-37-5 C₂₀H₃₂O₂ 304.47 N/A N/A Saturated C8-C9 bond Anti-inflammatory
Methyl dehydroabietate 1235-74-1 C₂₁H₃₀O₂ 314.46 25.67 N/A Carboxylic acid → methyl ester Industrial use in adhesives
Wu114 (chlorinated derivative) N/A C₂₀H₂₅Cl₂NO₃ 398.33 N/A N/A Cl at C5, C8; oxime functionalization Experimental (NMR/MS confirmed)
Pimaric acid N/A C₂₀H₃₀O₂ 302.45 N/A N/A Axial methyl groups on cyclohexene Antitrypanosomal, BK channel activity

Physicochemical and Chromatographic Behavior

  • Retention Time and Response Factors: Dehydroabietic acid (17.1 min) elutes earlier than hexadecanoic acid (17.46 min) and icosanoic acid (18.45 min) in GC analysis, reflecting its intermediate polarity . Its high response factor (2,330,407.5) surpasses that of icosanoic acid (4,163,768.5) but is lower than the antioxidant 6683-19-8 (2,763,898.8) .
  • Thermal Stability : Derivatives like methyl dehydroabietate exhibit higher volatility, evidenced by their later retention time (25.67 min) in GC .

Biological Activity

1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid (CAS No. 79-54-9), also known by various synonyms such as Levopimaric acid and L-Sapietic acid, is a complex organic compound with significant biological activities. This article aims to explore its biological properties based on diverse research findings and case studies.

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol
  • Structure : The compound features a phenanthrene backbone modified with a carboxylic acid group and a propan-2-yl substituent.

Antimicrobial Properties

Research indicates that Levopimaric acid exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Effects

Levopimaric acid has been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties. Research indicates that it scavenges free radicals effectively, which may protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various chronic diseases.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on animal models of arthritis showed that administration of Levopimaric acid significantly reduced joint inflammation and pain. The treatment group exhibited lower levels of inflammatory markers compared to the control group.

Case Study 2: Antimicrobial Efficacy in Food Preservation

Levopimaric acid was tested as a natural preservative in food products. Results indicated a reduction in microbial load in treated samples compared to untreated controls, demonstrating its potential as a food preservative.

The biological activity of Levopimaric acid is attributed to its interaction with cellular targets involved in inflammation and microbial metabolism. It is hypothesized that the compound modulates signaling pathways related to immune responses and microbial growth inhibition.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer: Synthesis optimization requires careful control of reaction conditions, including:

  • Temperature : Elevated temperatures may enhance reaction rates but risk side reactions (e.g., isomerization) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization steps .
  • Catalysts : Acid or base catalysts (e.g., H₂SO₄, KOH) can direct regioselectivity in cyclization reactions .
  • Protective groups : Use of tert-butyloxycarbonyl (Boc) or acetyl groups may prevent undesired functional group interactions during multi-step syntheses .

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and substituent positions (e.g., isopropyl protons at δ 1.2–1.4 ppm) .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for derivatives like pimaric acid analogs .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₈O₂ for dehydroabietic acid derivatives) .

Advanced: How can structural ambiguities in derivatives be resolved?

Answer:

  • Comparative crystallography : Compare experimental X-ray data (e.g., bond lengths, angles) with known structures like pimaric acid (C20H30O2) to identify deviations .
  • Density Functional Theory (DFT) : Calculate theoretical geometric parameters (e.g., dihedral angles) and validate against experimental data .
  • Solid-state NMR : Resolves dynamic disorder in crystalline phases by analyzing ¹³C chemical shifts .

Advanced: What methodologies are recommended for studying biological interactions?

Answer:

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to targets like BK channels .
  • Kinetic studies : Stopped-flow fluorescence monitors real-time interaction kinetics (e.g., kon/koff rates) .
  • In vitro bioassays : Test trypanocidal activity using bloodstream-form Trypanosoma brucei cultures (IC50 determination) .

Advanced: How should conflicting bioactivity data across studies be addressed?

Answer:

  • Experimental replication : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .
  • Dose-response analysis : Compare EC50/IC50 values under identical conditions to assess potency discrepancies .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity in Staphylococcus aureus) and apply statistical models (e.g., ANOVA) to identify outliers .

Basic: What safety protocols are essential during handling?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, full-face shields, and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods for solvent-based reactions to limit inhalation risks (e.g., volatile intermediates) .
  • Waste disposal : Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal to comply with EPA guidelines .

Advanced: How can computational modeling enhance understanding of reaction mechanisms?

Answer:

  • Molecular dynamics (MD) simulations : Model transition states in cyclization reactions to identify rate-limiting steps .
  • Quantum mechanical (QM) calculations : Predict regioselectivity in electrophilic aromatic substitution using Fukui indices .
  • Docking studies : Simulate ligand-receptor interactions (e.g., with BK channel α-subunits) to guide structure-activity relationship (SAR) studies .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Light exposure : Protect from UV radiation to prevent photoisomerization .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with reference data .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key stereocenter-forming steps .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

Answer:

  • Quality control (QC) : Use LC-MS to verify compound purity (>95%) before assays .
  • Internal standards : Include reference compounds (e.g., dehydroabietic acid) to normalize activity measurements .
  • Blinded testing : Randomize sample allocation to reduce operator bias in high-throughput screens .

Retrosynthesis Analysis

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Reactant of Route 1
1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
Reactant of Route 2
1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.